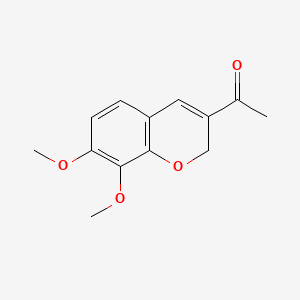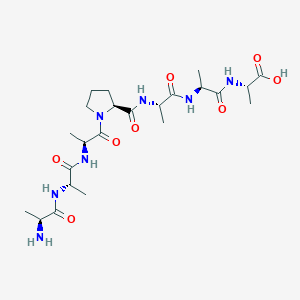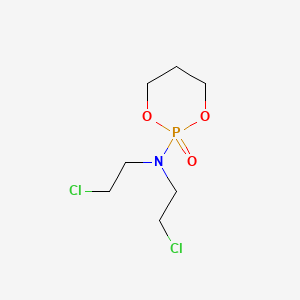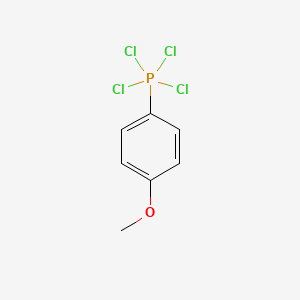![molecular formula C9H13NO2 B14500513 [3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol CAS No. 63488-60-8](/img/structure/B14500513.png)
[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol is an organic compound that belongs to the pyridine family Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the ring structure This particular compound is characterized by the presence of a methoxymethyl group and a methyl group attached to the pyridine ring, along with a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol can be achieved through several synthetic routes. One common method involves the α-methylation of substituted pyridines using a continuous flow system. This method utilizes a column packed with Raney® nickel and a low boiling point alcohol, such as 1-propanol, at high temperature . The reaction proceeds with high selectivity and yields the desired product in good quantities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale continuous flow systems to ensure consistent and efficient production. The use of advanced catalytic systems and optimized reaction conditions can further enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
科学研究应用
[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals, polymers, and agrochemicals.
作用机制
The mechanism of action of [3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
2-Methylpyridine: A simpler pyridine derivative with a single methyl group.
3-Methoxymethylpyridine: A pyridine derivative with a methoxymethyl group.
4-Methylpyridine: Another pyridine derivative with a methyl group at a different position.
Uniqueness
[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
63488-60-8 |
|---|---|
分子式 |
C9H13NO2 |
分子量 |
167.20 g/mol |
IUPAC 名称 |
[3-(methoxymethyl)-2-methylpyridin-4-yl]methanol |
InChI |
InChI=1S/C9H13NO2/c1-7-9(6-12-2)8(5-11)3-4-10-7/h3-4,11H,5-6H2,1-2H3 |
InChI 键 |
OWWHIBYPFQHHTN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=C1COC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14500435.png)
![3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile](/img/structure/B14500453.png)


![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)

![Methanesulfonamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14500478.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-D-valine](/img/structure/B14500481.png)

![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)




